molecular formula C8H8N2O B3191611 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 56057-24-0

5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B3191611
CAS No.: 56057-24-0
M. Wt: 148.16 g/mol
InChI Key: XDXPTNMHSHEUMM-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine or pyrrole rings.

    Substitution: Functionalized derivatives with various alkyl or acyl groups.

Scientific Research Applications

Chemistry: 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substitution patterns.

    5-Methyl-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a methyl group at a different position on the pyridine ring.

Uniqueness: 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the position of the methyl group, which can influence its biological activity and chemical reactivity. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(9-5)4-8(11)10-6/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPTNMHSHEUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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